molecular formula C12H16N2O B8606818 1-(1-Phenylethyl)piperazin-2-one

1-(1-Phenylethyl)piperazin-2-one

Cat. No. B8606818
M. Wt: 204.27 g/mol
InChI Key: YZTKPDIBHUEJDQ-UHFFFAOYSA-N
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Patent
US05998415

Procedure details

Prepared in the same manner as that described in Example 5, Step 2, using 1-(1-phenylethyl)-4-(tert-butyloxycarbonyl)piperazin-2-one (673 mg, 2.2 mmol), trifluoroacetic acid (4 mL) and CH2Cl2 (40 mL). The crude product was chromatographed on silica gel, eluting with CH2Cl2 :MeOH (90:10), to afford the amine (307 mg, 68%) as a colourless oil. 1H NMR (250 MHz, CDCl3) δ1.53 (3H, d, J=7.2 Hz), 2.75-2.94 (2H, m), 2.98-3.07 (1H, m), 3.12-3.21 (1H, m), 3.62 (2H, s), 6.13 (1H, q, J=7.2 Hz), 7.24-7.39 (5H, m).
Name
1-(1-phenylethyl)-4-(tert-butyloxycarbonyl)piperazin-2-one
Quantity
673 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([N:9]2[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][C:10]2=[O:22])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[C:1]1([CH:7]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][C:10]2=[O:22])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
1-(1-phenylethyl)-4-(tert-butyloxycarbonyl)piperazin-2-one
Quantity
673 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N1C(CN(CC1)C(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in the same manner as
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with CH2Cl2 :MeOH (90:10)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)N1C(CNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 307 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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